

Raltegravir-d3 (potassium) certificate of analysis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Raltegravir-d3 (potassium)*

Cat. No.: *B12419291*

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Executive Summary

In the quantitative bioanalysis of the HIV integrase inhibitor Raltegravir (Isentress), the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable for meeting FDA/EMA guidelines on matrix effect compensation.^{[1][2]} Raltegravir-d3 (Potassium Salt) is the industry-standard reference material for this purpose.^{[1][2]}

However, a Certificate of Analysis (CoA) for this compound contains specific "traps" that frequently lead to assay failure or calculation errors in early method development.^[1] This guide deconstructs the CoA of Raltegravir-d3, focusing on the stoichiometric correction of the potassium salt, the critical impact of isotopic enrichment (atom % D) on the Lower Limit of Quantitation (LLOQ), and the negative-ion mode mass spectrometry requirements.^[1]

Chemical Identity & The "Stoichiometry" Trap

The first section of the CoA defines the material.^[1] For Raltegravir-d3, the presence of the potassium counter-ion is the most common source of weighing errors.^[1]

Core Chemical Specifications

Attribute	Specification	Technical Commentary
Compound Name	Raltegravir-d3 Potassium Salt	The active moiety is the anion. [1][2][3][4] The potassium is merely a counter-ion for stability/solubility.[1]
CAS Number	1246816-98-7	Unique to the deuterated salt. [1][2][5] (Unlabeled Raltegravir K-salt is CAS 871038-72-1).[1][2][6][7][8]
Chemical Formula	$C_{20}H_{17}D_3FKN_6O_5$	Note the K.[2][5][9] If you use the free acid formula ($C_{20}H_{18}D_3FN_6O_5$), your concentration will be wrong.[1][2]
Molecular Weight	485.53 g/mol	Critical: The free acid (active) MW is ~447.45 g/mol .[2]
Deuteration Site	N-methyl-d3	The methyl group on the pyrimidinone ring is labeled.[1][2][6] This is metabolically stable (unlike labile protons). [1][2]

The Correction Factor Protocol

When weighing the standard, you must correct for the salt form and purity to determine the concentration of the active free acid.[1]

[1][2]

For Raltegravir-d3 Potassium (assuming 98% purity):

[1][2]

“

Expert Insight: If you weigh 1.00 mg of powder, you effectively have only 0.90 mg of Raltegravir-d3 free acid.[1] Failing to apply this CF will result in a systematic bias in your Internal Standard response, though since IS concentration is constant, this is less critical than for the Analyte—but it does affect your calculation of IS response consistency.[1]

Critical Quality Attributes (CQAs)

Isotopic Purity (Enrichment)

- Standard:

Deuterated forms (d3).

- The Risk: The CoA will list the contribution of d0 (unlabeled), d1, and d2 species.[1]
 - d0 Contribution: This is the most dangerous impurity. Since Raltegravir-d3 is used to quantify Raltegravir (d0), any d0 impurity in your IS spiking solution will appear as "analyte" in the blank samples.[1][2]
 - Threshold: If your assay LLOQ is very low (e.g., 1 ng/mL), a d0 content of even 0.5% in the IS can cause you to fail the "Blank interference" criteria (signal in blank > 20% of LLOQ).[1]

Chemical Purity (HPLC)

- Standard:

(Area %).[1][2][8][10]

- Method: Typically Reverse Phase C18.[1]
- Interpretation: Look for impurities eluting near the main peak.[1] Since Raltegravir is a polar molecule with a pKa ~6.7, impurities with similar polarity may co-elute and cause ion

suppression, even if they aren't isobaric.[1][2]

Handling, Stability & Reconstitution Protocol

This protocol ensures the integrity of the reference standard from the moment the vial is opened.[1]

Step 1: Reconstitution (The Solubility Check)

Raltegravir Potassium is soluble in water, but the free acid (formed upon acidification in LC mobile phases) is less so.[1]

- Recommended Solvent:DMSO (Dimethyl sulfoxide) or Methanol.[1][2]
- Avoid: Pure acetonitrile (poor solubility for the salt form).[1][2]
- Procedure: Dissolve the primary stock in DMSO to 1 mg/mL. Sonicate for 5 minutes. Visual inspection must show no particulates.[1]

Step 2: Storage

- Solid: -20°C, desiccated. Hygroscopic.
- Solution: -20°C or -80°C.
- Stability: Raltegravir is sensitive to light (photodegradation).[1][2] Amber vials are mandatory.

Step 3: Self-Validating Stock Check

Before using the IS in a clinical batch, perform a "Zero-Injection" test:

- Inject the IS working solution (at the intended assay concentration).[1][2]
- Monitor the Analyte mass transition (m/z 443 → 316).[1][2][11]
- Pass Criteria: The signal in the Analyte channel must be

of the signal of the LLOQ standard. If it is higher, the Isotopic Purity (d0 content) in the CoA is insufficient for your sensitivity level.[1][2]

LC-MS/MS Application Workflow

Raltegravir possesses a phenolic hydroxyl group and an amide, making it ideal for Negative Electrospray Ionization (ESI-).^{[1][2]}

Mass Transitions (MRM)

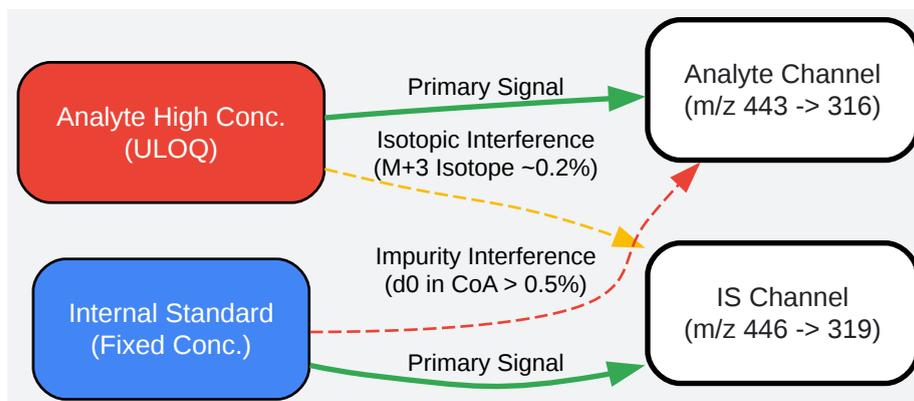
Compound	Precursor Ion (Q1)	Product Ion (Q3)	Type	Mechanism
Raltegravir	443.1 [M-H] ⁻	316.1	Quantifier	Cleavage of oxadiazole moiety
Raltegravir-d3	446.1 [M-H] ⁻	319.1	IS	Identical cleavage (d3 retained)

“

Note: The mass difference is +3 Da. In negative mode, we track the deprotonated molecular ions.^[1]

Isotopic Cross-Talk Diagram

The following diagram illustrates the bidirectional interference risk that must be assessed using CoA data.



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Figure 1: Bidirectional Isotopic Interference. The CoA's "Isotopic Purity" spec dictates the magnitude of the red dashed line (IS contributing to Analyte signal).

Summary of Specifications for Procurement

When ordering Raltegravir-d3 for GLP studies, verify these specs on the sample CoA before purchase:

- Form: Potassium Salt (ensure you have the calculation script ready).
- Isotopic Purity:
(Crucial for LLOQ < 5 ng/mL).[\[1\]](#)[\[2\]](#)
- Chemical Purity:
.
- Appearance: White to off-white solid (Yellowing indicates oxidation/light damage).[\[1\]](#)[\[2\]](#)

References

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- To cite this document: BenchChem. [Raltegravir-d3 (potassium) certificate of analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12419291#raltegravir-d3-potassium-certificate-of-analysis\]](https://www.benchchem.com/product/b12419291#raltegravir-d3-potassium-certificate-of-analysis)

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